molecular formula C14H18O B14547280 (1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol CAS No. 62082-81-9

(1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol

Cat. No.: B14547280
CAS No.: 62082-81-9
M. Wt: 202.29 g/mol
InChI Key: AFGNUKCKKCBBAS-KGLIPLIRSA-N
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Description

(1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-3-ol is a chiral organic compound with a unique structure that includes a tetrahydro[1,1’-biphenyl] core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethylphenylboronic acid and 3-bromo-1,2,3,6-tetrahydro[1,1’-biphenyl].

    Coupling Reaction: A Suzuki coupling reaction is employed to couple the boronic acid with the bromo compound. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.

    Hydrogenation: The resulting biphenyl compound is then subjected to hydrogenation using a hydrogen gas source and a suitable catalyst such as palladium on carbon to reduce the double bonds and obtain the tetrahydro derivative.

    Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,3S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of (1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-3-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-3-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-ol
  • (1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-ol
  • (1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-5-ol

Uniqueness

(1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-3-ol is unique due to its specific chiral configuration and the position of the hydroxyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62082-81-9

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

(1S,5R)-2,3-dimethyl-5-phenylcyclohex-2-en-1-ol

InChI

InChI=1S/C14H18O/c1-10-8-13(9-14(15)11(10)2)12-6-4-3-5-7-12/h3-7,13-15H,8-9H2,1-2H3/t13-,14+/m1/s1

InChI Key

AFGNUKCKKCBBAS-KGLIPLIRSA-N

Isomeric SMILES

CC1=C([C@H](C[C@@H](C1)C2=CC=CC=C2)O)C

Canonical SMILES

CC1=C(C(CC(C1)C2=CC=CC=C2)O)C

Origin of Product

United States

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